molecular formula C21H20N2O3S B2766739 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941935-77-9

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

Cat. No.: B2766739
CAS No.: 941935-77-9
M. Wt: 380.46
InChI Key: GJLPAKFJSQOOMH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of "2-(piperidin-1-yl)benzo[d]thiazol-6-ol" . This parent compound has a molecular weight of 234.32 and is a solid in its physical form .


Synthesis Analysis

While specific synthesis information for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate” is not available, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is given by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

The parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid and has a molecular weight of 234.32 .

Scientific Research Applications

Chemical and Biological Properties

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate belongs to a class of compounds that have attracted significant interest in scientific research due to their broad spectrum of chemical and biological properties. These compounds, particularly those containing benzothiazole and piperidine moieties, have been extensively studied for their potential in various applications, including medicinal chemistry and drug development.

Anticancer and Antimicrobial Applications

Research on benzothiazole derivatives has shown that these compounds possess a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. For instance, the structural simplicity and versatility of the benzothiazole scaffold have made it a focal point in the search for new chemotherapeutic agents. 2-Arylbenzothiazoles, in particular, have emerged as promising antitumor agents, indicating the potential of derivatives like this compound in cancer research. The ability of these compounds to serve as ligands for various biomolecules highlights their significance in the development of targeted therapies for treating different human diseases and disorders, especially cancer (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Biological Activities and Drug Design

The benzothiazole nucleus, when integrated into pharmaceutical compounds, contributes to a broad spectrum of pharmacological activities. This has led to the incorporation of benzothiazole derivatives in the design of drugs with varied therapeutic applications, including antiviral, antimicrobial, and antidiabetic activities. The therapeutic potential of these compounds is further enhanced by their structural modifications, which can lead to the development of novel drugs with improved efficacy and safety profiles. The exploration of benzothiazole derivatives in drug design and development continues to be a vibrant area of research, driven by the structural versatility and biological relevance of these compounds (Ahmed et al., 2015).

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14(24)15-5-7-16(8-6-15)20(25)26-17-9-10-18-19(13-17)27-21(22-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPAKFJSQOOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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